Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-6-11(15)17(16-10)7-3-4-8(13)9(14)5-7/h3-6H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNRPCYUDSRDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of ethyl 3-oxo-3-(3,4-dichlorophenyl)propanoate with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent positions, functional groups, and heterocyclic extensions. Below is a comparative analysis:
Computational and Structural Insights
- DFT Studies: The electronic structure of amino-substituted pyrazoles (e.g., HOMO-LUMO gaps) is influenced by substituents. For example, the 4-methoxyphenyl analog in shows stabilized frontier orbitals due to electron-donating methoxy groups, whereas Cl substituents lower electron density .
- Crystallography : While the target compound’s crystal data are unavailable, related derivatives crystallize in low-symmetry space groups (e.g., P1̄ in ), suggesting similar packing behaviors dominated by halogen and hydrogen bonds.
Biological Activity
Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a dichlorophenyl group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests revealed that this compound exhibits substantial inhibitory effects against various bacterial strains.
Study Findings
- Minimum Inhibitory Concentration (MIC) : Research indicates that the compound shows MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation : The compound effectively inhibits biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines.
Case Study: A549 Cell Line
In a study involving the A549 human pulmonary cancer cell line:
- Cytotoxicity Assay : The compound was tested at a concentration of 100 µM for 24 hours, resulting in a significant reduction in cell viability by approximately 63.4% compared to untreated controls .
- Structure-Activity Relationship : The presence of the 3,4-dichloro substituent markedly enhanced anticancer activity, reducing cell viability to 21.2% .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects.
The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Summary of Biological Activities
Q & A
What are the established synthetic routes for Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Basic Research Question
The compound is typically synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. A common method involves refluxing in alcoholic media (e.g., ethanol) under acidic or basic catalysis for 6–12 hours, followed by recrystallization . Optimization strategies include:
- Temperature control : Higher yields (>80%) are achieved at 80–90°C.
- Catalyst selection : Use of acetic acid or piperidine improves regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves positional isomers .
How is structural characterization performed for this compound, and what analytical techniques are critical?
Basic Research Question
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole ring and substituent positions (e.g., 3,4-dichlorophenyl at N1) .
- X-ray Crystallography : SHELX software refines crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding at the 5-amino group) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 342.1) .
What computational approaches are used to predict the compound’s reactivity or binding affinity?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites (e.g., electron-deficient dichlorophenyl group).
- Molecular docking : Simulates interactions with biological targets (e.g., kinase enzymes) to guide drug design .
- Solvent effects : COSMO-RS models assess solubility in polar aprotic solvents (e.g., DMSO) .
How do structural modifications at the pyrazole ring influence biological activity?
Advanced Research Question
Substituent effects are critical for structure-activity relationships (SAR):
| Substituent Position | Modification | Impact on Activity | Source |
|---|---|---|---|
| 5-Amino (C5) | Replacement with nitro | ↓ Antimicrobial potency | |
| 3,4-Dichlorophenyl (N1) | Fluorine substitution | Alters receptor binding kinetics | |
| Ethyl ester (C3) | Hydrolysis to carboxylic acid | ↑ Solubility but ↓ bioavailability |
What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
Advanced Research Question
Discrepancies in activity data (e.g., anti-inflammatory vs. anticancer studies) arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) .
- Metabolic stability : Include liver microsome studies to account for degradation .
How is crystallographic data utilized to validate synthetic products?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines:
- Torsion angles : Confirms spatial orientation of the dichlorophenyl group.
- Packing motifs : Identifies π-π stacking between aromatic rings, influencing solid-state stability .
What are the key challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
Scale-up hurdles include:
- Byproduct formation : Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal sensitivity : Use controlled cooling during exothermic steps.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste .
How does the compound’s logP value influence its pharmacokinetic profile?
Advanced Research Question
Experimental logP (2.8–3.2) predicts:
- Membrane permeability : Suitable for CNS targets but may require prodrug strategies.
- Metabolism : High logP correlates with CYP3A4-mediated oxidation .
What comparative studies exist between this compound and analogs with similar scaffolds?
Basic Research Question
Notable analogs and their distinctions:
| Compound | Structural Difference | Key Property |
|---|---|---|
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Fluorine at C4 | Enhanced solubility (logP 2.5) |
| Ethyl 5-chloro-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate | Cl at C5 | ↑ Cytotoxicity (IC 8.2 µM vs. 12.5 µM) |
What safety and handling protocols are recommended for laboratory use?
Basic Research Question
While non-hazardous per SDS, precautions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
